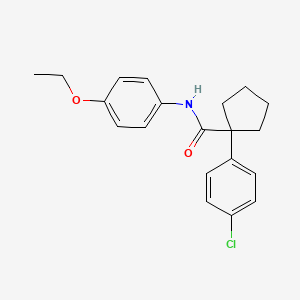
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide, also known as CEC, is a synthetic compound that belongs to the class of cyclopentanecarboxamide derivatives. It has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of various molecular targets, including ion channels, enzymes, and receptors. 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has been shown to interact with the cannabinoid receptor CB1, which plays a crucial role in the regulation of pain, appetite, and mood. Additionally, 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has been reported to exhibit various biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been found to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide in lab experiments is its high potency and selectivity towards specific molecular targets, which allows for precise and accurate measurements of its effects. However, one of the limitations of using 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide is its potential toxicity and adverse effects, which require careful monitoring and dose optimization.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide, including the development of new derivatives with improved pharmacological properties and the investigation of its potential use in combination therapy with other drugs. Moreover, the exploration of its effects on other molecular targets and its potential use in the treatment of other diseases such as epilepsy and schizophrenia is an area of active research.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of triethylamine, followed by the reaction of the resulting intermediate with cyclopentanecarboxylic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to possess anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has been found to exhibit antidiabetic effects by regulating glucose metabolism and insulin secretion. In addition, 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has been investigated for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-2-24-18-11-9-17(10-12-18)22-19(23)20(13-3-4-14-20)15-5-7-16(21)8-6-15/h5-12H,2-4,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULHQHOKYSBJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

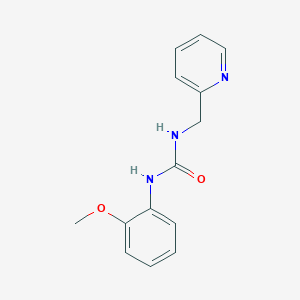
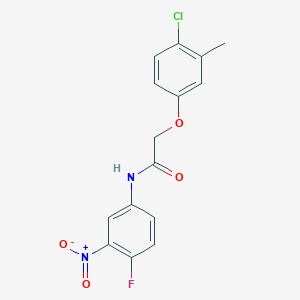
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
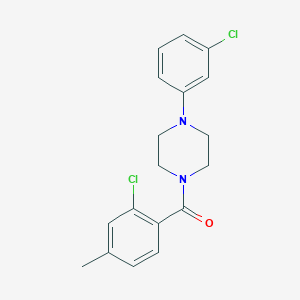
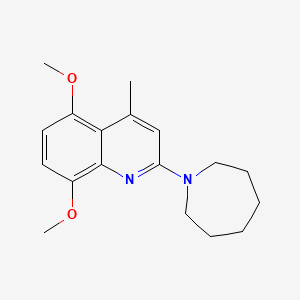

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)
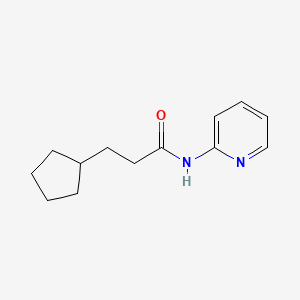

![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)
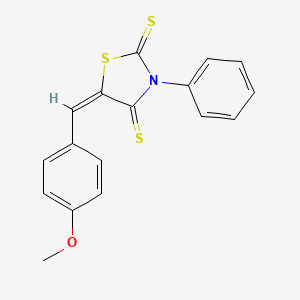
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)